6-Bromo-4-chloro-2-phenylquinoline
Overview
Description
“6-Bromo-4-chloro-2-phenylquinoline” is a chemical compound with the empirical formula C15H9BrClN1. It has a complex molecular structure that includes a benzene ring fused with a pyridine moiety1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Bromo-4-chloro-2-phenylquinoline”. However, quinoline compounds are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach2.Molecular Structure Analysis
The molecular structure of “6-Bromo-4-chloro-2-phenylquinoline” includes a benzene ring fused with a pyridine moiety1. The SMILES string representation of the molecule is Clc1cc (nc2ccc (Br)cc12)-c3ccccc3
1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6-Bromo-4-chloro-2-phenylquinoline”. However, quinoline compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions2.Physical And Chemical Properties Analysis
“6-Bromo-4-chloro-2-phenylquinoline” is a solid compound1. Its molecular weight is 318.601. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthesis Techniques and Intermediate Applications
- 6-Bromo-4-chloro-2-phenylquinoline is utilized in the synthesis of various chemical compounds. It serves as an intermediate in the preparation of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).
- The compound is also involved in the Knorr synthesis of quinolin-2(1H)-one, which is an important step in research on infectious diseases (Wlodarczyk et al., 2011).
Applications in Medicinal Chemistry
- In medicinal chemistry, derivatives of 6-Bromo-4-chloro-2-phenylquinoline are synthesized for their antimicrobial and antimalarial properties. These compounds have shown effectiveness against various microorganisms and strains of P. falciparum (Parthasaradhi et al., 2015).
- Another application is in the synthesis of intermediates for PI3K/mTOR inhibitors, which are significant in cancer research. These intermediates are synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Photophysical and Catalytic Properties
- The compound's derivatives also exhibit significant photophysical properties. Research has been conducted on the reactivity of chloro-bromo substituted quinazolines, demonstrating their potential in cross-coupling reactions and their electronic absorption and emission properties in various solvents (Mphahlele et al., 2015).
- Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine have been synthesized and characterized. These complexes have been studied for their catalytic activity in Suzuki coupling reactions, highlighting their potential use in organic synthesis (Xu et al., 2014).
Crystal Structure Analysis
- The crystal structure of various derivatives is analyzed to understand their intermolecular interactions. This is crucial in the field of material science and pharmaceuticals for determining the stability and reactivity of the compounds (Ouerghi et al., 2021).
Safety And Hazards
“6-Bromo-4-chloro-2-phenylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 11. The safety information pictograms indicate that it is dangerous, with hazard statements H301 - H318 - H4131. Precautionary statements include P280 - P301 + P310 - P305 + P351 + P3381.
Future Directions
The future directions for “6-Bromo-4-chloro-2-phenylquinoline” are not specified in the available resources. However, given its complex structure, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
properties
IUPAC Name |
6-bromo-4-chloro-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYIUMWXDCOPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588925 | |
Record name | 6-Bromo-4-chloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-phenylquinoline | |
CAS RN |
860195-69-3 | |
Record name | 6-Bromo-4-chloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 860195-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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